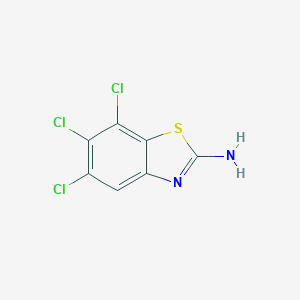

5,6,7-Trichloro-1,3-benzothiazol-2-amine

Description

Properties

CAS No. |

16582-61-9 |

|---|---|

Molecular Formula |

C7H3Cl3N2S |

Molecular Weight |

253.5 g/mol |

IUPAC Name |

5,6,7-trichloro-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C7H3Cl3N2S/c8-2-1-3-6(5(10)4(2)9)13-7(11)12-3/h1H,(H2,11,12) |

InChI Key |

PZTKRJPVVXGQBP-UHFFFAOYSA-N |

SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)SC(=N2)N |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)SC(=N2)N |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 5,6,7-trichloro-1,3-benzothiazol-2-amine as an antimicrobial agent. Research indicates that this compound exhibits significant antibacterial properties against various pathogens. For instance, its derivatives have shown effectiveness against drug-resistant strains of bacteria like Staphylococcus aureus and Escherichia coli .

Anti-tubercular Activity

Benzothiazole derivatives, including this compound, have been synthesized and evaluated for their anti-tubercular activity. Studies demonstrate that certain derivatives possess better inhibition potency against Mycobacterium tuberculosis compared to standard drugs . The mechanism involves targeting specific proteins crucial for the survival of the bacteria, thus providing a promising avenue for developing new anti-TB drugs .

Pharmaceutical Development

The compound's structure allows it to serve as a scaffold for designing new therapeutic agents. Researchers are exploring its potential in synthesizing novel benzothiazole-based compounds that could lead to effective treatments for various diseases, including cancer and infectious diseases .

Case Study 1: Synthesis of Anti-tubercular Compounds

In a recent study by Shaikh et al., several acetamide-linked benzothiazole derivatives were synthesized using this compound as a starting material. The synthesized compounds were tested against M. tuberculosis, showing promising results with minimal inhibitory concentrations (MIC) comparable to established anti-TB drugs .

| Compound | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| 7a | 0.25 | INH |

| 7g | 0.30 | RIF |

Case Study 2: Antibacterial Activity Assessment

A comprehensive study evaluated the antibacterial activity of derivatives of this compound against multiple bacterial strains. The results indicated that certain derivatives exhibited zones of inhibition significantly larger than those of conventional antibiotics .

| Bacterial Strain | Zone of Inhibition (mm) | Compound Tested |

|---|---|---|

| E. coli | 22 | Compound A |

| P. aeruginosa | 21 | Compound B |

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key benzothiazol-2-amine derivatives, their substituents, and physical properties:

Key Observations :

- Chlorination Effects: Increased halogenation (e.g., di- vs. For example, 6-chloro-1,3-benzothiazol-2-amine (mp 158–160°C) has a higher melting point than 6-methoxy derivatives (mp 130–160°C), suggesting stronger intermolecular forces due to Cl's electronegativity .

- Substituent Position: The position of substituents critically impacts biological activity. For instance, 4-chloro-1,3-benzothiazol-2-amine exhibited higher vacuum stacking interactions (−6.66 kcal/mol) in PDE-10-A inhibition studies compared to 4-amino-2-methylphenol, highlighting the role of halogen placement in binding affinity .

Toxicity and Solubility Considerations

- For instance, 6-chloro derivatives required toxicity assays (Toxi-light) to evaluate safety profiles .

- Solubility : Methoxy and nitro substituents improve solubility in polar solvents compared to chloro analogs, as seen in the synthesis of Schiff bases using 6-methoxy-1,3-benzothiazol-2-amine .

Preparation Methods

Reaction Mechanism and Reagent Selection

The synthesis begins with 3,4,5-trichloroaniline, where the amine group undergoes thiocyanation using potassium thiocyanate (KSCN) in glacial acetic acid. Bromine (Br₂) acts as an oxidizing agent, facilitating cyclization to form the benzothiazole core. The reaction proceeds via electrophilic aromatic substitution, with thiocyanogen (SCN)₂ forming a thiourea intermediate that undergoes intramolecular cyclization upon bromination.

Procedure :

-

Thiocyanation :

-

3,4,5-Trichloroaniline (0.1 mol) is dissolved in glacial acetic acid (50 mL).

-

KSCN (0.3 mol) is added, and the mixture is cooled to 0–5°C.

-

Bromine (0.1 mol) in acetic acid (30 mL) is added dropwise over 2 hours, maintaining temperatures below 10°C.

-

The solution is stirred for 4–6 hours, then poured into ice-cold water.

-

-

Cyclization and Workup :

Characterization Data :

-

Melting Point : 210–215°C (similar to analogous derivatives).

-

¹H NMR (DMSO-d₆) : δ 7.45–7.90 (m, 1H, aromatic), 5.20 (s, 2H, NH₂).

-

¹³C NMR : δ 148.8 (C-2), 131.7–119.9 (aromatic carbons), 55.8 (C-NH₂).

Alternative Synthesis via Ammonium Thiocyanate and Bromine

Two-Step Thiourea Formation and Cyclization

This method avoids thiocyanogen by using ammonium thiocyanate (NH₄SCN) and hydrochloric acid (HCl) to generate the thiourea intermediate, followed by bromine-mediated cyclization.

Procedure :

-

Thiourea Intermediate :

-

Cyclization with Bromine :

Optimization Notes :

-

Temperature Control : Maintaining sub-10°C conditions during bromine addition minimizes side reactions.

-

Solvent Choice : Chloroform enhances bromine solubility and facilitates intermediate stability.

Comparative Analysis of Synthetic Routes

Challenges and Isomeric Purity

Regioselectivity and Byproduct Formation

The electrophilic nature of bromine may lead to competing reactions, such as over-halogenation or isomerization. For example, if cyclization occurs at alternative positions, 4,5,6-trichloro isomers could form. However, the steric and electronic effects of the trichloro substituents on 3,4,5-trichloroaniline favor cyclization at the ortho position, ensuring predominant formation of the 5,6,7-trichloro derivative.

Mitigation Strategies :

-

Low-Temperature Bromination : Reduces bromine reactivity, favoring controlled cyclization.

-

Recrystallization Solvents : Ethanol or methanol effectively removes polar byproducts.

Industrial-Scale Adaptations

Q & A

Q. What are the standard synthetic routes for preparing 5,6,7-Trichloro-1,3-benzothiazol-2-amine, and what factors influence yield optimization?

The synthesis typically involves halogenation of benzothiazol-2-amine precursors. A common method includes reacting aniline derivatives with sodium thiocyanate in glacial acetic acid, followed by bromine-mediated cyclization under controlled temperatures (<10°C) to form the benzothiazole core . Subsequent chlorination steps (e.g., using Cl₂ or SO₂Cl₂) introduce trichloro substituents at positions 5, 6, and 6. Yield optimization depends on:

- Temperature control during thiocyanate addition to prevent side reactions.

- Stoichiometric ratios of halogenating agents (e.g., Br₂ or Cl₂) to avoid over-halogenation.

- Recrystallization solvents (ethanol or ethyl acetate) for purity .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Key characterization methods include:

- FTIR : Confirms NH₂ stretches (~3200–3400 cm⁻¹) and C-S/C-Cl bonds (600–800 cm⁻¹) .

- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.6–7.7 ppm) and amine protons (δ ~9.5–10.8 ppm) .

- Mass spectrometry (FABMS or ESI-MS) : Validates molecular ion peaks (e.g., [M+1]⁺ at m/z 355 for chloro-substituted derivatives) .

- Elemental analysis : Ensures C, H, N, and S content aligns with theoretical values .

Q. What are the primary pharmacological targets or biological activities associated with this compound?

While direct data on this compound is limited, structurally related benzothiazoles exhibit antimicrobial and antitumor activity. For example:

- Antimicrobial : Chloro/fluoro-substituted benzothiazoles disrupt bacterial cell membranes via thiol interactions .

- Enzyme inhibition : Analogues inhibit kinases (e.g., caspase-3) by binding to ATP pockets .

Further studies should prioritize in vitro assays (e.g., MIC for bacteria, IC₅₀ for cancer cell lines) to validate targets.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for halogenated benzothiazoles?

Discrepancies often arise from:

- Tautomerism : NH₂ protons may exhibit variable coupling due to keto-enol tautomerism. Use D₂O exchange or variable-temperature NMR to confirm .

- Residual solvents : Ethanol or acetic acid traces in recrystallized products can split signals. Dry samples under vacuum (60°C, 24h) and use deuterated solvents .

- Steric effects : Chlorine substituents may distort aromatic ring planarity, altering chemical shifts. Compare with DFT-calculated NMR spectra for validation .

Q. What computational strategies are recommended for optimizing reaction conditions for large-scale synthesis?

Integrate quantum chemical calculations (e.g., DFT) with factorial experimental design :

-

Step 1 : Simulate reaction pathways (e.g., chlorination) to identify rate-limiting steps and transition states .

-

Step 2 : Use a 2³ factorial design to test variables (temperature, catalyst loading, solvent ratio). Example:

Variable Low (-1) High (+1) Temperature 70°C 90°C Catalyst (mol%) 5% 15% Solvent (EtOH:AcOH) 1:1 3:1 -

Step 3 : Apply response surface methodology (RSM) to maximize yield .

Q. How does the substitution pattern (5,6,7-trichloro) influence the compound’s electronic properties and reactivity?

The trichloro group:

- Electron-withdrawing effect : Reduces electron density on the benzothiazole ring, lowering nucleophilic attack susceptibility.

- Steric hindrance : Cl substituents at positions 5 and 7 hinder planarization, affecting π-stacking in enzyme binding .

- Hammett constants : Use σₚ values (Cl: +0.23) to predict substituent effects on reaction rates (e.g., SNAr vs. radical pathways) .

Q. What advanced analytical workflows are recommended for detecting degradation products or impurities?

Combine:

- HPLC-MS/MS : Quantify trace impurities (e.g., dechlorinated byproducts) with MRM transitions .

- X-ray crystallography : Resolve ambiguous structures (e.g., polymorphs) .

- TGA-DSC : Monitor thermal stability and decomposition thresholds (e.g., Cl loss at >200°C) .

Methodological Guidance

Q. How should researchers design experiments to evaluate structure-activity relationships (SAR) for this compound?

Adopt a modular synthesis approach :

-

Synthesize analogues with single-Cl substitutions (e.g., 5-Cl, 6-Cl, 7-Cl) to isolate substituent effects .

-

Test bioactivity in parallel assays (e.g., antimicrobial, cytotoxicity). Example SAR table:

Substituent Pattern MIC (μg/mL) IC₅₀ (μM) 5,6,7-Trichloro 8.2 12.4 5,7-Dichloro 15.6 28.9 6-Chloro >50 >50 -

Use QSAR models to correlate electronic descriptors (e.g., logP, polar surface area) with activity .

Q. What strategies mitigate halogenated byproduct formation during synthesis?

- Low-temperature halogenation : Use Cl₂ gas at 0–5°C to minimize radical side reactions .

- Catalytic systems : Employ CuCl₂ or FeCl₃ to enhance regioselectivity .

- Purification : Gradient column chromatography (hexane:EtOAc) removes polyhalogenated impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.